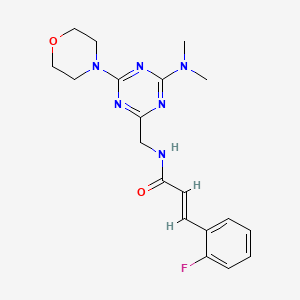
(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be an acrylamide derivative, which are often used in polymerization reactions. It contains a triazine ring, which is a six-membered ring with three nitrogens and three carbons. Triazines are often used in herbicides and dyes. The compound also contains a morpholino group, which is a six-membered ring containing an oxygen and a nitrogen. Morpholinos are often used in molecular biology as antisense molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the triazine ring, followed by the addition of the morpholino group and the (2-fluorophenyl)acrylamide group. The exact synthesis would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazine ring would likely contribute to the rigidity of the molecule, while the acrylamide group could participate in hydrogen bonding.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acrylamide group, which could undergo reactions with nucleophiles. The triazine ring might also participate in reactions, depending on the specific conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar groups like the acrylamide.Wissenschaftliche Forschungsanwendungen
Recognition in Hydrophilic Compounds
- Fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers demonstrate the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media (Sawada et al., 2000).
Synthesis of Triazine Derivatives
- The compound has been used in the synthesis of 1,3,5-triazine derivatives, contributing to the development of new compounds with potential applications in various fields (Zhang Li-hu, 2014).
Water-Soluble Neurokinin-1 Receptor Antagonist
- It serves as a precursor in the synthesis of water-soluble neurokinin-1 receptor antagonists, which are significant in the development of treatments for conditions like emesis and depression (Harrison et al., 2001).
Polymerization Properties
- Its derivatives are used in the stereospecific anionic polymerization of N,N-dialkylacrylamides, which is crucial for the synthesis of polymers with specific molecular configurations (Kobayashi et al., 1999).
Development of EGFR Binding Probes
- The synthesis of acrylamido-quinazolines substituted at the 6-position, which bind irreversibly to the ATP binding domain of the epidermal growth factor receptor (EGFR), is facilitated by this compound. This is significant in the development of EGFR targeting agents for PET (Vasdev et al., 2004).
Reaction with Dimethyl Acetylenedicarboxylate
- It is involved in reactions with dimethyl acetylenedicarboxylate (DMAD) to form various chemical structures, highlighting its versatility in chemical synthesis (Nuvole & Paglietti, 1989).
Biocompatible Luminogens
- The compound plays a role in the synthesis of nonaromatic biocompatible macromolecular luminogens, which are significant for sensing and removals of metal ions like Fe(III) and Cu(II) (Dutta et al., 2020).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Acrylamides, in particular, can be hazardous and are often handled with care in the lab.
Zukünftige Richtungen
The potential applications of this compound would depend on its specific properties. It could potentially be used in the development of new materials or drugs, but more research would be needed to explore these possibilities.
Eigenschaften
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2/c1-25(2)18-22-16(23-19(24-18)26-9-11-28-12-10-26)13-21-17(27)8-7-14-5-3-4-6-15(14)20/h3-8H,9-13H2,1-2H3,(H,21,27)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOJOXKMFMQYIN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

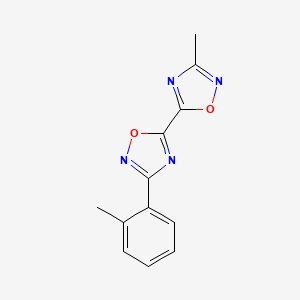
![(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2734109.png)
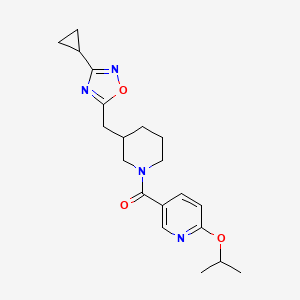
acetate](/img/structure/B2734111.png)
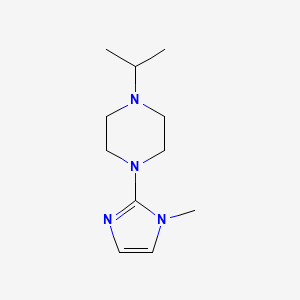
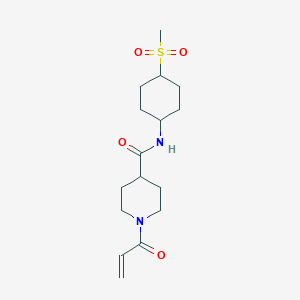
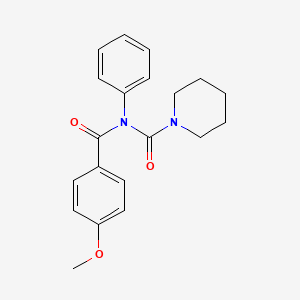
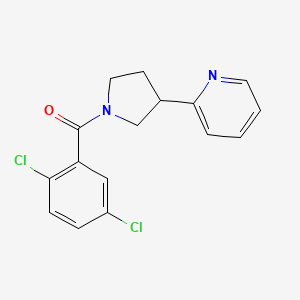
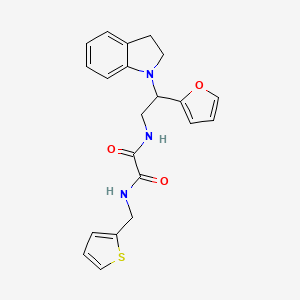
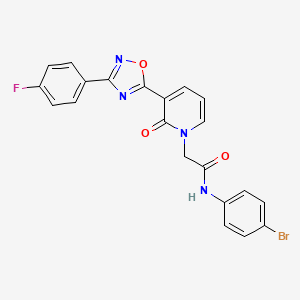
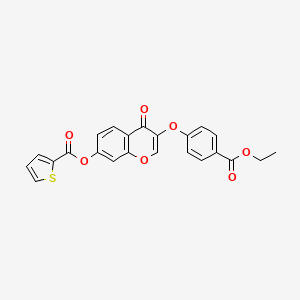
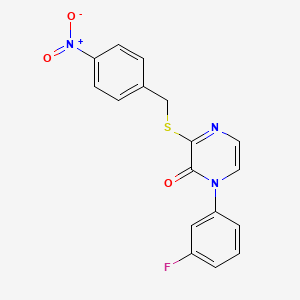
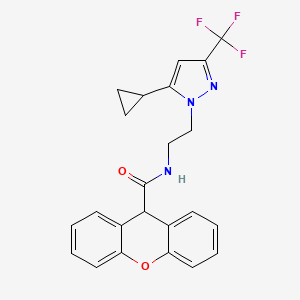
![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)